molecular formula C11H15Br B14598138 1-Bromo-4-butyl-2-methylbenzene CAS No. 60573-69-5

1-Bromo-4-butyl-2-methylbenzene

Cat. No.: B14598138
CAS No.: 60573-69-5
M. Wt: 227.14 g/mol
InChI Key: DIKUIHLRWUZILQ-UHFFFAOYSA-N
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Description

1-Bromo-4-butyl-2-methylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a bromine atom at the first position, a butyl group at the fourth position, and a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-butyl-2-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-butyl-2-methylbenzene using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-butyl-2-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The butyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Major Products:

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of butyl carboxylic acids or aldehydes.

    Reduction: Formation of 4-butyl-2-methylbenzene.

Scientific Research Applications

1-Bromo-4-butyl-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-butyl-2-methylbenzene involves its interaction with various molecular targets. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the butyl and bromine substituents undergo transformations through electron transfer processes.

Comparison with Similar Compounds

  • 1-Bromo-4-sec-butyl-2-methylbenzene
  • 1-Bromo-4-tert-butyl-2-methylbenzene
  • 1-Bromo-4-ethyl-2-methylbenzene

Comparison: 1-Bromo-4-butyl-2-methylbenzene is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its analogs, the butyl group provides distinct steric and electronic effects, making it suitable for specific synthetic and industrial applications.

Properties

CAS No.

60573-69-5

Molecular Formula

C11H15Br

Molecular Weight

227.14 g/mol

IUPAC Name

1-bromo-4-butyl-2-methylbenzene

InChI

InChI=1S/C11H15Br/c1-3-4-5-10-6-7-11(12)9(2)8-10/h6-8H,3-5H2,1-2H3

InChI Key

DIKUIHLRWUZILQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=C(C=C1)Br)C

Origin of Product

United States

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